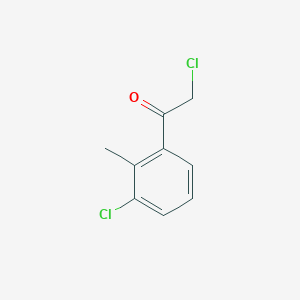

2-Chloro-1-(3-chloro-2-methylphenyl)ethanone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone typically involves the chlorination of 1-(3-chloro-2-methylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted products, such as amines or ethers.

Reduction: 1-(3-chloro-2-methylphenyl)ethanol.

Oxidation: 3-chloro-2-methylbenzoic acid.

Scientific Research Applications

2-Chloro-1-(3-chloro-2-methylphenyl)ethanone has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Analytical Chemistry: The compound is used as a reference standard in analytical methods, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonyl groups allows for interactions with nucleophilic sites in biological molecules, which can result in the formation of covalent bonds or reversible interactions.

Comparison with Similar Compounds

- 2-Chloro-1-(3-hydroxyphenyl)ethanone

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

- 2-Bromo-1-(3-chloro-2-methylphenyl)ethanone

Comparison: 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. Compared to its analogs, such as 2-Chloro-1-(3-hydroxyphenyl)ethanone, the compound may exhibit different physical and chemical properties, such as solubility and stability, which can affect its suitability for specific applications.

Biological Activity

2-Chloro-1-(3-chloro-2-methylphenyl)ethanone, also known by its CAS number 60988-74-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetophenone structure, characterized by a chloro group attached to the carbon adjacent to the carbonyl group, along with a chlorinated aromatic ring. Its molecular formula is C9H8Cl2O.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chloroacetophenones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents is often linked to enhanced antimicrobial potency due to their electron-withdrawing effects, which can increase the electrophilicity of the carbonyl carbon, facilitating interactions with microbial targets.

Cytotoxicity and Anticancer Potential

Studies have demonstrated that certain chloroacetophenone derivatives possess cytotoxic properties against cancer cell lines. For example, compounds structurally related to this compound have been tested for their ability to induce apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 | ROS generation and apoptosis |

| Similar Chloroacetophenone Derivative | HeLa (Cervical Cancer) | 10.5 | Caspase activation |

Inhibition of Enzymatic Activity

Chloroacetophenones have been investigated for their ability to inhibit various enzymes linked to disease progression. For instance, they may act as inhibitors of proteases involved in cancer metastasis or as modulators of cyclooxygenase (COX) enzymes related to inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The carbonyl group can undergo nucleophilic attack by cellular nucleophiles, leading to modifications of proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can disrupt normal cellular functions.

Case Studies

A notable study evaluated the cytotoxic effects of various chloroacetophenones on human cancer cell lines. The findings indicated that structural modifications significantly influenced their potency and selectivity towards different cancer types.

In another investigation focused on antimicrobial activity, this compound demonstrated promising results against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name |

2-chloro-1-(3-chloro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVPLLHJCUDRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664248 | |

| Record name | 2-Chloro-1-(3-chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60988-74-1 | |

| Record name | 2-Chloro-1-(3-chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.